2-Methoxy-5-picolinoylpyridine

Overview

Description

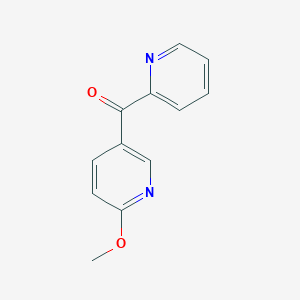

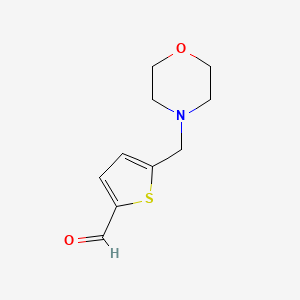

2-Methoxy-5-picolinoylpyridine is a chemical compound with the empirical formula C12H10N2O2 and a molecular weight of 214.22 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

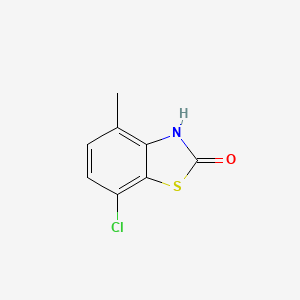

The molecular structure of this compound is represented by the SMILES stringCOc1ccc(cn1)C(=O)c2ccccn2 . This indicates that the molecule contains a methoxy group (OCH3) and a picolinoyl group (C(=O)c2ccccn2) attached to a pyridine ring.

Scientific Research Applications

Antimicrobial Activities and DNA Interactions

One study highlights the characterization of pyridine-2-carboxylic acid (picolinic acid) and its derivatives, including methoxy derivatives, through FT-IR, UV-Vis spectroscopy, and DFT calculations. These compounds exhibit significant antibacterial activities against both Gram-positive and Gram-negative bacteria, and antifungal activities against yeast strains. The study also explored their DNA interactions, with methoxy derivatives showing higher interaction potentials, suggesting their utility in biochemical applications (Ö. Tamer et al., 2018).

Chemical Synthesis and Coordination Chemistry

Another application involves the Rh(III)-catalyzed decarboxylative coupling of acrylic acids with unsaturated oxime esters, where carboxylic acids serve as traceless activators. This process yields substituted pyridines with high regioselectivity, indicating the importance of derivatives like 2-Methoxy-5-picolinoylpyridine in synthetic organic chemistry (J. Neely & T. Rovis, 2014).

Ligand Chemistry for Metal Coordination

Research into hexadentate picolinic acid-based bispidine ligands for metal coordination reveals the synthesis and study of these ligands with various metal ions (CuII, NiII, ZnII, CoII, GaIII). The ligands, closely related to this compound, are preorganized for octahedral coordination geometries, showing potential in designing metal-organic frameworks and catalysis applications (P. Comba et al., 2016).

Photophysical Evaluation for Emissive Fluorophores

A study on 2-methoxy- and 2-morpholino pyridine compounds, including their synthesis and photophysical properties, provides insights into their high fluorescence quantum yields in solution and solid state. Such properties make them candidates for use in fluorescent markers and sensors in biological and materials science research (Masayori Hagimori et al., 2019).

Vapor Phase Methylation for Chemical Synthesis

Investigations into the vapor phase methylation of pyridine with methanol over various catalysts to produce methylpyridines, including 2-picoline, highlight the chemical utility of pyridine derivatives. Such processes are crucial in the chemical industry for synthesizing intermediates used in pharmaceuticals, agrochemicals, and materials science (A. Shyam et al., 2002).

Mechanism of Action

properties

IUPAC Name |

(6-methoxypyridin-3-yl)-pyridin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c1-16-11-6-5-9(8-14-11)12(15)10-4-2-3-7-13-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUHJXLCYFRJBIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)C(=O)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50624699 | |

| Record name | (6-Methoxypyridin-3-yl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

381725-44-6 | |

| Record name | (6-Methoxypyridin-3-yl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Benzo[B]thiophen-3-YL-piperidine](/img/structure/B1612814.png)

![2-[3,4-Dihydroxy-5-(hydroxymethyl)-2-(prop-2-enoxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1612820.png)

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B1612822.png)

![6-bromo-4-(2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B1612826.png)

![4'-(Methoxycarbonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1612828.png)

![5-[(Thiophen-2-yl)methyl]thiophene-2-carbaldehyde](/img/structure/B1612835.png)